tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
This bicyclic amine derivative features an 8-azabicyclo[3.2.1]octane core with a tert-butoxycarbonyl (Boc) protecting group at the 8-position. The stereochemistry (1R,2S,3S,5S) defines the spatial arrangement of substituents, including a 3-amino group and a 2-fluoro group.
Properties
Molecular Formula |
C12H21FN2O2 |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-7-4-5-9(15)10(13)8(14)6-7/h7-10H,4-6,14H2,1-3H3/t7-,8-,9+,10-/m0/s1 |
InChI Key |
WAGXKXDDIIXGOM-QEYWKRMJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)N)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C(C2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azabicyclo[3.2.1]octane Core
The bicyclic scaffold is often prepared via intramolecular cyclization reactions starting from appropriately substituted precursors. For example, reductive amination or ring-closing reactions on linear precursors bearing amino and fluorinated substituents are common.
Amino Group Installation
The 3-amino group is typically introduced via nucleophilic substitution or reductive amination on a ketone or aldehyde precursor within the bicyclic framework.
Protection of the Carboxylate as tert-Butyl Carbamate
The carboxylate group at the 8-position is protected using tert-butyl carbamate (Boc) protection to afford the tert-butyl ester. This is commonly achieved by reaction with benzyl chloroformate or tert-butyl chloroformate in the presence of a base such as potassium carbonate in a biphasic solvent system (THF/water) at low temperatures (0 °C), followed by warming to room temperature and stirring overnight.
Representative Synthetic Procedure from Literature
A typical procedure for Boc protection relevant to this compound is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Potassium carbonate (1.5 equiv) dissolved in water | Base to neutralize acid byproducts |
| 2 | Alcohol amine dissolved in tetrahydrofuran (THF) | Substrate solution |
| 3 | Benzyl chloroformate (1.05 equiv) added dropwise at 0 °C | Boc group installation |
| 4 | Stirring overnight at room temperature | Completion of reaction |
| 5 | Extraction with ethyl acetate (EtOAc) and aqueous workup | Isolation of Boc-protected product |
This method ensures high yields and purity of the Boc-protected azabicyclo compound.
Analysis of Stereoselectivity and Purity
- The stereochemical configuration is preserved through careful control of reaction conditions and choice of reagents.
- Analytical data such as mass spectrometry (MS) and elemental analysis confirm the identity and purity of the compound:
Summary Table of Key Synthetic Steps and Conditions
| Step | Transformation | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of azabicyclo[3.2.1]octane core | Intramolecular cyclization, reductive amination | Stereoselective control critical |
| 2 | Introduction of fluorine at 2-position | Stereoselective fluorination or fluorinated precursors | Maintains stereochemistry |
| 3 | Installation of 3-amino group | Nucleophilic substitution or reductive amination | High regio- and stereoselectivity |
| 4 | Boc protection of carboxylate | Benzyl chloroformate, K2CO3, THF/H2O, 0 °C to RT | Efficient protection, high yield |
Chemical Reactions Analysis
tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, resulting in the removal of oxygen atoms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under specific conditions.
Common reagents include acids, bases, and solvents like dichloromethane. Major products depend on the reaction conditions and the reagents used.
Scientific Research Applications
tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique structure and biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of complex molecules and as a building block in organic chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Substituent Variations on the Bicyclic Core
The following table summarizes key analogs with modifications at positions 2, 3, and 8:
Key Observations :
- Fluorine Substitution: The target compound’s 2-fluoro group distinguishes it from non-fluorinated analogs. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets, as seen in WIN35428’s activity at dopamine transporters .
- Amino Group: The 3-amino group (as in the target and CAS 207405-68-3) is critical for hydrogen bonding in kinase inhibitors, as demonstrated in pan-Ras inhibitor synthesis .
- Phenoxy Derivatives: Compounds like 67a (3-phenoxy) exhibit altered pharmacokinetic profiles due to increased lipophilicity, influencing blood-brain barrier penetration .
Stereochemical Influences
Stereochemistry significantly impacts biological activity and synthesis pathways:
- The (1R,2S,3S,5S) configuration in the target compound contrasts with (1S,2S,5S) in Synthonix’s amino derivative (CAS 1932494-74-0), which lacks the 2-fluoro group. Such differences can alter receptor binding selectivity .
- Hydroxy vs.
Biological Activity
tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that belongs to the class of 8-azabicyclo[3.2.1]octanes, which are gaining attention in medicinal chemistry due to their potential biological activities. This compound features a unique stereochemistry that enhances its interaction with various biological targets, leading to significant therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₁FN₂O₂, with a molecular weight of 244.31 g/mol. The presence of both amino and fluoro groups contributes to its biological activity by influencing its binding affinity and selectivity for specific receptors and enzymes.
Research indicates that the compound interacts with various biological macromolecules, modulating their activity and influencing critical biological pathways. The fluorine atom enhances the compound's binding affinity to receptors or enzymes, potentially leading to therapeutic effects in neurological disorders and other areas.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
- Receptor Binding : Studies have shown that this compound effectively binds to specific receptors involved in neurotransmission and inflammatory responses.
- Inhibition Studies : The compound has demonstrated inhibitory effects on enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in modulating inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels .
Case Studies
Several studies have highlighted the compound's potential:
- Neurological Applications : In a study focused on compounds with azabicyclic structures, it was found that certain derivatives exhibited neuroprotective effects by modulating neurotransmitter levels in animal models.
- Anti-inflammatory Effects : Another study reported that the compound significantly reduced inflammation markers in preclinical models, suggesting its potential as an anti-inflammatory agent due to its ability to inhibit NAAA activity.
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Hydroxy group instead of fluorine | Potentially different binding properties |
| tert-butyl (1R,3R,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate | Formyl group substitution | Different reactivity profile |
| tert-butyl (1R,5S)-3-[methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate | Methylsulfonyl group | Enhanced solubility characteristics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
